1-({4-[2-(4-Nitrophenyl)ethenyl]anilino}methylidene)naphthalen-2(1H)-one
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Overview
Description
1-({4-[2-(4-Nitrophenyl)ethenyl]anilino}methylidene)naphthalen-2(1H)-one is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a naphthalene core with a nitrophenyl group and an anilino moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4-[2-(4-Nitrophenyl)ethenyl]anilino}methylidene)naphthalen-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with 2-naphthylamine in the presence of a base, followed by a series of purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-({4-[2-(4-Nitrophenyl)ethenyl]anilino}methylidene)naphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-({4-[2-(4-Nitrophenyl)ethenyl]anilino}methylidene)naphthalen-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-({4-[2-(4-Nitrophenyl)ethenyl]anilino}methylidene)naphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the naphthalene core provides structural stability. These interactions can modulate various biological processes, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1-({4-[2-(4-Nitrophenyl)ethenyl]anilino}methylidene)benzene-2(1H)-one: Similar structure but with a benzene core instead of naphthalene.
1-({4-[2-(4-Nitrophenyl)ethenyl]anilino}methylidene)anthracene-2(1H)-one: Similar structure but with an anthracene core.
Uniqueness
1-({4-[2-(4-Nitrophenyl)ethenyl]anilino}methylidene)naphthalen-2(1H)-one is unique due to its naphthalene core, which provides distinct electronic and steric properties compared to its benzene and anthracene analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
61051-21-6 |
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Molecular Formula |
C25H18N2O3 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
1-[[4-[2-(4-nitrophenyl)ethenyl]phenyl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C25H18N2O3/c28-25-16-11-20-3-1-2-4-23(20)24(25)17-26-21-12-7-18(8-13-21)5-6-19-9-14-22(15-10-19)27(29)30/h1-17,28H |
InChI Key |
ZHDSQUAUHIGRAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)C=CC4=CC=C(C=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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